molecular formula C11H15NO2 B1604310 3-Amino-2-(4-methylbenzyl)propanoic acid CAS No. 682803-13-0

3-Amino-2-(4-methylbenzyl)propanoic acid

Cat. No. B1604310
M. Wt: 193.24 g/mol
InChI Key: VAVGSOFCGOOZRH-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylbenzyl)propanoic acid is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-2-(4-methylbenzyl)-beta-alanine .


Molecular Structure Analysis

The InChI code for 3-Amino-2-(4-methylbenzyl)propanoic acid is 1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-2-(4-methylbenzyl)propanoic acid is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Asymmetric Synthesis in Biological Studies

3-Amino-2-(4-methylbenzyl)propanoic acid has been explored in the context of asymmetric synthesis. Mkrtchyan et al. (2022) investigated its derivatives as potential inhibitors of aldose reductase, identifying one active compound: (S)-2-amino-3-((4-methylbenzyl)amino)propanoic acid. This compound demonstrated the ability to form bonds with different functional groups of the enzyme, indicating its relevance in studying the biological activity of α-amino acids (Mkrtchyan et al., 2022).

Corrosion Inhibition

Gupta et al. (2016) synthesized Schiff's bases derived from cysteine, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid. These compounds showed significant inhibition properties on mild steel corrosion in an acidic environment. This application reveals the potential of using derivatives of 3-Amino-2-(4-methylbenzyl)propanoic acid in industrial applications, specifically for corrosion protection (Gupta et al., 2016).

Drug Synthesis

In pharmaceutical research, derivatives of 3-Amino-2-(4-methylbenzyl)propanoic acid are utilized in drug synthesis. For instance, Huansheng (2013) described the synthesis of Dabigatran Etexilate, employing a derivative in the process. This showcases the compound's role in the development of medically significant drugs (Huansheng, 2013).

Solubility and Solvent Effects

The study of solubility and solvent effects of amino acids, including derivatives of 3-Amino-2-(4-methylbenzyl)propanoic acid, is crucial in various chemical processes. Zhu et al. (2019) explored the solubility of related compounds in different solvents, which is essential for their purification and application in various fields (Zhu et al., 2019).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

2-(aminomethyl)-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVGSOFCGOOZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640583
Record name 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(4-methylbenzyl)propanoic acid

CAS RN

682803-13-0
Record name 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, Y Nian, S Zhou, J Wang… - The Journal of Organic …, 2018 - ACS Publications
We report the first purely chemical method for the resolution of C,N-unprotected racemic α-substituted β-amino acids (β 2 -AAs) using thermodynamically stable and recyclable chiral …
Number of citations: 6 pubs.acs.org

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